Ritonavir-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ritonavir-d6 est une forme deutérée du ritonavir, un inhibiteur de la protéase du VIH. Ce composé est principalement utilisé comme standard interne en spectrométrie de masse pour la quantification du ritonavir. Les atomes de deutérium dans le this compound remplacent les atomes d'hydrogène, ce qui le rend utile dans diverses applications analytiques en raison de sa stabilité et de sa masse distincte.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du ritonavir-d6 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. Une méthode courante utilise la N-méthyl-N-[(2-isopropyl-4-thiazolyl)méthyl]amino carbonyl L-valine comme matière première. Cet intermédiaire est réagi avec le chlorure de thionyle pour former un autre intermédiaire, qui est ensuite réagi avec le carbamate de tert-butyle. Le composé résultant subit une hydrolyse pour éliminer le groupe tert-butyle, suivie d'une réaction avec le carbonate de (5-thiazolyl)méthyl (4-nitrobenzophénone) pour donner le produit final, le this compound .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour assurer un rendement élevé et une pureté élevée. L'utilisation de réactifs et de conditions respectueuses de l'environnement est mise en avant pour minimiser les réactions secondaires et réduire les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

Le ritonavir-d6 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe par un autre.

Réactifs et conditions courantes

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des alcools deutérés .

Applications De Recherche Scientifique

Analytical Chemistry

Internal Standard in Mass Spectrometry

- Ritonavir-d6 is extensively used as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of ritonavir. Its distinct mass due to deuterium labeling allows for accurate measurement and comparison against non-deuterated forms.

Pharmacokinetic Studies

- It plays a crucial role in pharmacokinetic studies, helping researchers determine the absorption, distribution, metabolism, and excretion (ADME) profiles of ritonavir. This is essential for optimizing dosing regimens and understanding drug interactions.

Pharmacology

Inhibition of HIV Protease

- As a derivative of ritonavir, it retains the ability to inhibit the HIV protease enzyme, crucial for viral replication. By preventing the maturation of HIV particles, it contributes to antiviral therapies aimed at reducing viral load in infected individuals .

CYP3A4 Interaction Studies

- This compound is employed to study interactions with cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. Its use helps elucidate how ritonavir affects the pharmacokinetics of other drugs metabolized by this enzyme, thereby enhancing therapeutic efficacy while minimizing adverse effects .

Biomedical Research

Drug Interaction Studies

- The compound is utilized in research focusing on drug-drug interactions, particularly in combination therapies for HIV treatment. By analyzing how this compound influences the metabolism of co-administered drugs, researchers can optimize treatment regimens for better patient outcomes .

Clinical Case Studies

- Recent studies have highlighted the effectiveness of nirmatrelvir/ritonavir combinations against SARS-CoV-2 during the COVID-19 pandemic, showcasing how this compound can be integral in evaluating these therapies' safety and efficacy .

Quality Control in Pharmaceutical Industry

Validation of Pharmaceutical Products

- In pharmaceutical manufacturing, this compound is used as a reference standard for quality control and validation processes. Its stability allows for reliable assessments of product consistency and potency over time.

Research Methodologies

| Application Area | Description |

|---|---|

| Analytical Chemistry | Internal standard for GC and LC-MS; quantification of ritonavir and metabolites |

| Pharmacology | Inhibition studies on HIV protease; CYP3A4 interaction analysis |

| Biomedical Research | Drug interaction studies; evaluation of combination therapies |

| Pharmaceutical Quality Control | Reference standard for validation processes; ensures product consistency |

Mécanisme D'action

Ritonavir-d6, like ritonavir, inhibits the HIV protease enzyme. This enzyme is responsible for cleaving the structural and replicative proteins from major HIV genes, such as gag and pol. By inhibiting this enzyme, this compound prevents the maturation of viral particles, thereby inhibiting the replication of the virus .

Comparaison Avec Des Composés Similaires

Composés similaires

Saquinavir : Un autre inhibiteur de la protéase du VIH utilisé en association avec le ritonavir pour booster ses performances pharmacocinétiques.

Indinavir : Similaire au ritonavir, utilisé dans les traitements combinés pour le traitement du VIH.

Amprenavir : Un autre inhibiteur de la protéase utilisé en association avec le ritonavir.

Lopinavir : Souvent associé au ritonavir pour améliorer son efficacité

Unicité

Le ritonavir-d6 est unique en raison de ses atomes de deutérium, qui lui confèrent une stabilité et une masse distincte, ce qui en fait un standard interne idéal pour les applications analytiques. Sa capacité à inhiber l'enzyme protéase du VIH et à booster les performances pharmacocinétiques d'autres inhibiteurs de la protéase le distingue des composés similaires .

Activité Biologique

Ritonavir-d6 is a deuterated form of ritonavir, an established HIV protease inhibitor. Its primary application is as an internal standard for quantitative analysis in pharmacokinetic studies, particularly using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Ritonavir functions primarily as an inhibitor of HIV-1 protease, which is essential for the maturation of infectious HIV particles. By inhibiting this enzyme, ritonavir prevents the cleavage of viral polyproteins into functional proteins, thus halting viral replication. The inhibitory potency of ritonavir against recombinant HIV-1 protease is significant, with a reported inhibition rate of 79% at a concentration of 0.5 nM .

Inhibition Profiles

This compound exhibits similar biological activity to its non-deuterated counterpart. Key findings include:

- Cell Viability : this compound has an EC50 value of 25 nM in preventing cell death induced by HIV-13B in MT-4 human T cells. It also shows IC50 values against various strains of HIV-2 (HIV-2ROD: 0.13 µM , HIV-2EHO: 0.24 µM ) and HIV-1LAI (0.045 µM ) in human MT-2 cells .

- Cytochrome P450 Interaction : Ritonavir inhibits the cytochrome P450 isoform CYP3A with an IC50 of 0.14 µM , affecting the metabolism of other protease inhibitors such as saquinavir and indinavir .

Comparative Pharmacokinetics

Table 1 summarizes the pharmacokinetic parameters associated with ritonavir and its deuterated form:

| Parameter | Ritonavir | This compound |

|---|---|---|

| Inhibition Concentration | 0.5 nM (HIV-1) | Similar |

| EC50 (HIV-13B) | 25 nM | Similar |

| IC50 (HIV-2ROD) | 0.13 µM | Similar |

| CYP3A Inhibition IC50 | 0.14 µM | Similar |

Efficacy Against COVID-19

Recent studies have explored the effectiveness of ritonavir in combination therapies against SARS-CoV-2, particularly during the COVID-19 pandemic. A systematic review highlighted that nirmatrelvir/ritonavir significantly reduced the risk of hospitalization or death in high-risk patients with mild to moderate COVID-19 compared to standard care .

In one notable case series involving patients treated with nirmatrelvir/ritonavir, outcomes included decreased viral loads and improved clinical parameters such as reduced length of hospital stays and lower rates of adverse events compared to control groups .

Propriétés

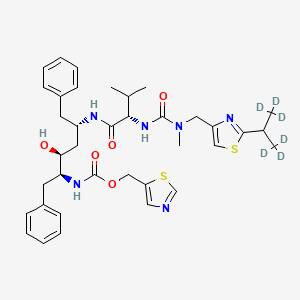

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNCNXCDXHOMX-GMBJSHJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.